Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate
Description
Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate is a halogenated benzoate ester featuring a bromine atom at position 5, a bromomethyl group at position 2, and a difluoromethyl substituent at position 3 of the benzene ring. The ester group (methyl) is attached to the carboxylate moiety.
Key structural attributes:
- Bromine (C5): Enhances molecular weight and facilitates electrophilic substitution reactions.
- Bromomethyl (C2): A reactive site for nucleophilic displacement or radical reactions.
- Difluoromethyl (C3): Introduces electronegativity and steric hindrance, altering electronic density on the aromatic ring.
- Methyl ester: Impacts hydrolysis kinetics and solubility compared to bulkier esters.
Properties
Molecular Formula |
C10H8Br2F2O2 |
|---|---|
Molecular Weight |
357.97 g/mol |
IUPAC Name |
methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate |
InChI |
InChI=1S/C10H8Br2F2O2/c1-16-10(15)7-3-5(12)2-6(9(13)14)8(7)4-11/h2-3,9H,4H2,1H3 |
InChI Key |
YKKCXMTYLJKXND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1CBr)C(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various types of chemical bonding and interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-Bromo-2-(Bromomethyl)Benzoate
- Structure : Differs in the ester group (ethyl vs. methyl) and lacks the difluoromethyl substituent at C3.
- Reactivity: The ethyl ester may exhibit slower hydrolysis rates compared to the methyl analog due to increased steric hindrance.
- Applications : Likely used as a precursor in cross-coupling reactions, similar to methyl esters, but with altered solubility profiles .
Methyl 5-Bromo-3-(Bromomethyl)Picolinate
- Structure : Replaces the benzene ring with a pyridine (picolinate) core, introducing a nitrogen atom at position 2. A bromomethyl group is at C3 instead of C3.
- Reactivity : The pyridine nitrogen increases the ring’s electron deficiency, enhancing susceptibility to nucleophilic attack. The shifted bromomethyl group may alter regioselectivity in substitution reactions.
- Applications: Potential use in coordination chemistry or as a ligand precursor, differing from the purely aromatic benzoate derivatives .
Methyl 3-Bromo-2-Chloro-5-(Trifluoromethoxy)Benzoate
- Structure : Features chloro (C2), bromo (C3), and trifluoromethoxy (C5) groups.
- Reactivity : The trifluoromethoxy group is a stronger electron-withdrawing substituent than difluoromethyl, significantly deactivating the ring. The chloro substituent at C2 provides a distinct site for functionalization.
- Applications : Likely employed in agrochemicals or pharmaceuticals where extreme electron withdrawal is desirable for stability or bioactivity .
Comparative Data Table
| Compound Name | Substituents (Positions) | Ester Group | Key Reactivity Features | Potential Applications |
|---|---|---|---|---|
| Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate | Br (C5), BrCH2 (C2), CHF2 (C3) | Methyl | High electrophilicity at C2; moderate ring deactivation | Pharmaceutical intermediates |
| Ethyl 5-bromo-2-(bromomethyl)benzoate | Br (C5), BrCH2 (C2) | Ethyl | Slower ester hydrolysis; less steric hindrance | Organic synthesis precursors |
| Methyl 5-bromo-3-(bromomethyl)picolinate | Br (C5), BrCH2 (C3) | Methyl | Pyridine-enhanced electron deficiency | Ligand synthesis |
| Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate | Br (C3), Cl (C2), OCF3 (C5) | Methyl | Strong ring deactivation; multiple halogens | Agrochemicals |
Research Findings and Implications
- Electronic Effects : The difluoromethyl group in the target compound provides moderate electron withdrawal compared to trifluoromethoxy in , balancing reactivity and stability.
- Synthetic Versatility : The bromomethyl group at C2 offers a strategic site for Suzuki-Miyaura couplings or alkylation, similar to ethyl analogs .
- Steric Considerations : The methyl ester minimizes steric bulk, favoring reactions requiring smaller leaving groups, whereas bulkier esters (e.g., ethyl) may impede such processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
